Rapastinel acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

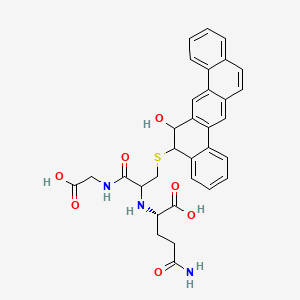

Rapastinel acetate, formerly known as GLYX-13, is a synthetic compound that acts as a modulator of the N-methyl-D-aspartate receptor. It has been studied for its potential antidepressant and antipsychotic effects. Unlike other N-methyl-D-aspartate receptor antagonists, this compound enhances receptor function, which may offer a promising alternative for treating depression and schizophrenia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Rapastinel acetate is a monoclonal antibody-derived tetrapeptide. The synthesis involves the coupling of specific amino acids to form the tetrapeptide structure. The reaction conditions typically include the use of protective groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis, where the peptide is assembled on a solid support, and solution-phase synthesis, where the peptide is synthesized in solution. Both methods require precise control of reaction conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Rapastinel acetate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide structure, potentially altering its activity.

Reduction: This reaction can reduce disulfide bonds within the peptide, affecting its stability.

Substitution: This reaction can introduce new functional groups into the peptide, potentially enhancing its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substituting agents like alkyl halides. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include modified peptides with altered activity or stability. These modifications can enhance the therapeutic potential of this compound by improving its pharmacokinetic properties .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying peptide synthesis and modification.

Biology: It is used to investigate the role of N-methyl-D-aspartate receptors in synaptic plasticity and neuroprotection.

Industry: It is used in the development of new therapeutic agents targeting N-methyl-D-aspartate receptors .

Mécanisme D'action

Rapastinel acetate exerts its effects by modulating the activity of N-methyl-D-aspartate receptors. It enhances receptor function by binding to a novel site on the receptor complex, distinct from the glycine co-agonist binding site. This positive modulation leads to increased synaptic plasticity and improved signal transduction, resulting in rapid and sustained antidepressant effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ketamine: An N-methyl-D-aspartate receptor antagonist with rapid antidepressant effects but associated with psychotomimetic side effects.

Apimostinel: A second-generation analog of rapastinel with improved potency.

Zelquistinel: A third-generation small molecule with high oral bioavailability and improved potency.

Uniqueness of Rapastinel Acetate

This compound is unique in its ability to enhance N-methyl-D-aspartate receptor function without the dissociative side effects associated with other N-methyl-D-aspartate receptor antagonists like ketamine. This makes it a promising candidate for the treatment of mood disorders with a better safety profile .

Propriétés

Numéro CAS |

491872-39-0 |

|---|---|

Formule moléculaire |

C20H35N5O8 |

Poids moléculaire |

473.5 g/mol |

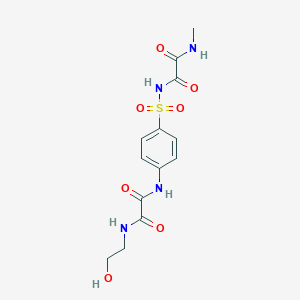

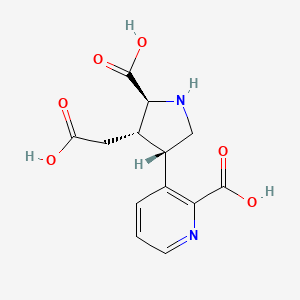

Nom IUPAC |

acetic acid;(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H31N5O6.C2H4O2/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26;1-2(3)4/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27);1H3,(H,3,4)/t9-,10-,11+,12+,13+,14+;/m1./s1 |

Clé InChI |

MNEQLJKNUQMKNP-GDLIIDCZSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O.CC(=O)O |

SMILES canonique |

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.